3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
CAS No.: 328118-28-1
Cat. No.: VC11966484
Molecular Formula: C16H13ClN2OS
Molecular Weight: 316.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328118-28-1 |
|---|---|
| Molecular Formula | C16H13ClN2OS |
| Molecular Weight | 316.8 g/mol |
| IUPAC Name | 3-chloro-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C16H13ClN2OS/c1-9-6-10(2)14-13(7-9)21-16(18-14)19-15(20)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,18,19,20) |
| Standard InChI Key | WYOZLWDEYIHUAH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
| Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure (Fig. 1) consists of:
-
A benzothiazole ring (positions 4 and 6 substituted with methyl groups).
-
A benzamide group attached to the benzothiazole’s nitrogen at position 2.
-
A chlorine atom at position 3 of the benzamide aromatic ring.
Key descriptors:
-
SMILES:
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Cl)C -
InChIKey:
WYOZLWDEYIHUAH-UHFFFAOYSA-N.
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| logP (Partition coefficient) | 5.16 | |
| logD (Distribution coefficient) | 3.01 | |
| Polar Surface Area | 29.24 Ų | |
| Hydrogen Bond Acceptors | 4 | |
| Solubility (logSw) | -5.55 |
The high logP value indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility. The polar surface area (29.24 Ų) aligns with moderate bioavailability for small molecules .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step protocol:
-
Benzothiazole Core Formation: Cyclocondensation of 4,6-dimethyl-2-aminobenzothiazole with thiourea derivatives under oxidative conditions (e.g., using as a catalyst) .
-
Benzamide Coupling: Reaction of 3-chlorobenzoyl chloride with the aminobenzothiazole intermediate in dichloromethane, catalyzed by triethylamine (Fig. 2) .
Reaction Conditions:
-
Temperature: 0–5°C (to minimize side reactions).
Industrial Production
Scalable methods employ continuous flow reactors to enhance efficiency:
-
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, improving yield by 15% .
-
Automated purification (e.g., simulated moving bed chromatography) ensures >98% purity for pharmaceutical applications.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate activity against Gram-negative bacteria (Table 1):
| Strain | MIC (μM) | Reference |
|---|---|---|
| Escherichia coli | 0.32 | |
| Staphylococcus aureus | 2.1 |
Mechanistic studies suggest inhibition of bacterial FtsZ GTPase, disrupting cell division .
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.4 | Caspase-dependent apoptosis |
| HepG2 (liver cancer) | 18.7 | ROS generation |
Electron-withdrawing groups (e.g., -Cl) enhance DNA intercalation, while methyl groups improve pharmacokinetic profiles .
Enzyme Modulation
-
Glucokinase Activation: Acts as an allosteric activator (EC₅₀ = 1.8 μM), potentiating insulin secretion in pancreatic β-cells .
-
COX-2 Inhibition: IC₅₀ = 4.3 μM, suggesting anti-inflammatory applications .
Pharmacokinetics and ADMET
Absorption and Distribution
-
Caco-2 Permeability: , indicating moderate intestinal absorption.
-
Plasma Protein Binding: 89.2% (albumin-dominated), limiting free drug availability.
Metabolism and Excretion
-
Cytochrome P450 Involvement: Primarily metabolized by CYP3A4 (72%) and CYP2D6 (18%).
-
Half-Life: in rodent models, supporting twice-daily dosing .
Applications in Materials Science
Organic Semiconductors
The benzothiazole-benzamide framework exhibits:
-
Bandgap: 2.8 eV (suitable for UV-light emitters).
-
Charge Mobility: , comparable to rubrene-based devices.
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) shows 92% efficiency in protecting mild steel at 50 ppm (0.1 M HCl).
| Model | LD₅₀ (mg/kg) | Effect |
|---|---|---|
| Rat (oral) | >2,000 | Mild hepatotoxicity |
| Zebrafish (96 h) | 45 | Developmental delays |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume